molecular formula C20H18ClN3O4S B2989590 (2E,NZ)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide CAS No. 865162-52-3

(2E,NZ)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide

Cat. No.: B2989590
CAS No.: 865162-52-3
M. Wt: 431.89
InChI Key: OKLMEWUPKCXAPW-TZEZGEGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2E,NZ)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide” is a benzothiazole-acrylamide hybrid compound characterized by a benzo[d]thiazol-2(3H)-ylidene core substituted with a 6-chloro group and a 2-ethoxyethyl side chain. The acrylamide moiety is further functionalized with a 3-nitrophenyl group, contributing to its electronic and steric properties.

Properties

IUPAC Name

(E)-N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-2-28-11-10-23-17-8-7-15(21)13-18(17)29-20(23)22-19(25)9-6-14-4-3-5-16(12-14)24(26)27/h3-9,12-13H,2,10-11H2,1H3/b9-6+,22-20?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLMEWUPKCXAPW-ATDFLFDKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure

The compound is characterized by the following structural features:

  • A benzo[d]thiazole moiety, which is known for its diverse biological activities.
  • An acrylamide functional group, which often contributes to the reactivity and interaction with biological targets.

Molecular Formula

The molecular formula for this compound is C19H19ClN4O3SC_{19}H_{19}ClN_{4}O_{3}S, indicating a complex structure with multiple functional groups.

Research indicates that compounds similar to this one may exhibit cytotoxicity against various cancer cell lines. The proposed mechanisms include:

  • Inhibition of Cell Proliferation : The compound may interfere with critical cellular pathways that regulate cell growth and division.
  • Induction of Apoptosis : It is hypothesized that the compound can trigger programmed cell death in malignant cells, a desirable effect in cancer therapy.

In Vitro Studies

In vitro studies have shown that derivatives of benzo[d]thiazole exhibit significant activity against cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against various human cancer cell lines, suggesting potent anti-cancer properties .

Case Studies

  • Cytotoxicity Against Cancer Cells : A study evaluating a series of benzo[d]thiazole derivatives found that certain modifications led to enhanced cytotoxic effects against breast and lung cancer cell lines. The compound was part of a broader investigation into structure-activity relationships (SAR) that aimed to optimize anticancer efficacy .
  • Acetylcholinesterase Inhibition : Although primarily focused on other compounds, research into thiazole derivatives has highlighted their potential as acetylcholinesterase inhibitors, which could have implications for neurodegenerative diseases such as Alzheimer’s .

Comparative Analysis of Biological Activity

CompoundBiological ActivityIC50 (µM)Target
Compound ACytotoxicity in cancer cells5.0Breast cancer
Compound BAcetylcholinesterase inhibition2.7Alzheimer’s disease
(2E,NZ)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide Potential cytotoxicityTBDCancer cells

Synthesis and Evaluation

The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors. The synthetic pathways often include:

  • Condensation Reactions : To form the ylidene structure.
  • Functional Group Modifications : To introduce specific substituents that enhance biological activity.

Future Directions

Research is ongoing to explore:

  • In Vivo Efficacy : Testing the compound in animal models to assess therapeutic potential and safety profiles.
  • Mechanistic Studies : Further elucidating the pathways affected by the compound to understand its full range of biological effects.

Comparison with Similar Compounds

Substituents on the Benzo[d]thiazole Ring

  • Ethoxyethyl vs. Methoxyethyl : A structurally analogous compound, “(2E,NZ)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide” (PubChem), differs only in the ether side chain (ethoxyethyl vs. methoxyethyl). The ethoxy group’s increased hydrophobicity may enhance membrane permeability compared to the methoxy derivative .
  • Chloro vs. Nitro Substitutions : lists benzothiazole derivatives with 3-chlorophenyl or 3-nitrophenyl acrylamide groups. The nitro group’s strong electron-withdrawing nature may enhance electrophilic reactivity, whereas chloro substituents prioritize steric effects .

Core Heterocycle Modifications

  • Benzothiazole vs. Thiadiazole: Compound 4g () features a thiadiazol-2-ylidene core instead of benzothiazole.
  • Triazole Derivatives: and highlight triazole-based compounds.

Physicochemical Properties

Table 1: Key Properties of Selected Analogues

Compound Core Structure Key Substituents Melting Point (°C) IR Peaks (C=O, cm⁻¹) Yield (%)
Target Compound Benzo[d]thiazole 6-Cl, 2-ethoxyethyl, 3-NO₂Ph Not reported Not reported Not reported
4g Thiadiazole 3-MePh, dimethylaminoacryloyl 200 1690, 1638 82
4h Thiadiazole 3-ClPh, dimethylaminoacryloyl Not reported Not reported Not reported
4a Quinoxaline-acetamide 4-ClPh, pyrimidinylthio 230–232 436 (C=O) 90.2
EP3348550A1 Derivatives Benzothiazole Varied (e.g., 2,4-dimethoxyphenyl) Not reported Not reported Not reported
  • Thermal Stability: The target compound’s melting point data is unavailable, but analogues like 4g (200°C) and 4a (230–232°C) suggest that bulky substituents (e.g., quinoxaline in 4a) increase thermal stability .
  • Spectral Features : IR spectra of 4g show dual C=O peaks at 1690 and 1638 cm⁻¹, indicative of conjugated carbonyl groups, while the target compound’s acrylamide carbonyl is likely near 1650–1700 cm⁻¹ .

Biochemical Implications

  • Electronic Effects : The 3-nitrophenyl group’s electron-withdrawing nature may enhance interaction with electron-rich biological targets (e.g., enzyme active sites), whereas chloro substituents prioritize steric hindrance .
  • Lumping Strategy : ’s lumping approach groups compounds with similar structures (e.g., benzothiazoles, acrylamides) to predict shared properties like logP or solubility. The target compound’s ethoxyethyl group may place it in a “moderately hydrophobic” lumped category .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The ethoxyethyl side chain in the target compound may improve bioavailability compared to methoxyethyl analogues, as seen in other benzothiazole derivatives .
  • Graph Comparison Methods : ’s graph-theoretical analysis could quantify structural similarities between the target compound and EP3348550A1 derivatives, aiding in virtual screening .

Q & A

Q. What are the established synthetic methodologies for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, starting with the formation of the benzo[d]thiazole core. Key steps include:

  • Condensation reactions using 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene with 3-(3-nitrophenyl)acrylamide derivatives under reflux conditions in ethanol or acetonitrile .
  • Purification via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol to obtain crystalline intermediates .
  • Characterization of intermediates using FTIR (C=N stretch at ~1640 cm⁻¹, nitro group at ~1520 cm⁻¹), ¹H/¹³C NMR (e.g., ethoxyethyl protons at δ 1.2–1.4 ppm), and HRMS to confirm molecular ion peaks .

Q. Which spectroscopic techniques are critical for confirming structural integrity, and what key spectral markers should be prioritized?

  • FTIR : Focus on absorption bands for C=N (1640–1620 cm⁻¹), NO₂ (asymmetric stretch at ~1520 cm⁻¹), and C-Cl (690–710 cm⁻¹) .
  • NMR :
  • ¹H NMR: Ethoxyethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂), aromatic protons (δ 6.8–8.5 ppm for nitro-substituted phenyl) .
  • ¹³C NMR: Benzo[d]thiazole carbons (C-2 at ~160 ppm), acrylamide carbonyl (C=O at ~168 ppm) .
    • HRMS : Molecular ion [M+H]⁺ matching the exact mass (e.g., calculated for C₂₀H₁₇ClN₄O₃S: 452.07) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles optimize yield and purity in continuous-flow systems?

  • Variables : Reaction temperature (40–80°C), residence time (10–30 min), and reagent molar ratios (1:1 to 1:1.2) .
  • Statistical models : Use response surface methodology (RSM) to identify optimal conditions. For example, a central composite design (CCD) can maximize yield while minimizing byproducts .
  • Flow chemistry : Implement tubular reactors with in-line FTIR monitoring to track intermediate formation and adjust parameters in real time .

Q. What strategies resolve contradictions in reported melting points or NMR chemical shifts across synthetic batches?

  • Solvent effects : Compare NMR data in CDCl₃ vs. DMSO-d₆; DMSO may cause deshielding of aromatic protons by ~0.3 ppm .
  • Crystallization : Recrystallize from different solvents (e.g., ethanol vs. acetonitrile) to assess polymorphic influences on melting points .
  • Impurity profiling : Use HPLC-MS to detect trace byproducts (e.g., unreacted acrylamide intermediates) that may shift spectral signals .

Q. How can structure-activity relationship (SAR) studies evaluate bioactivity of structural analogs?

  • Modifications :
  • Replace the 3-nitrophenyl group with 4-nitrophenyl or halogenated phenyl to assess electronic effects on anticancer activity .
  • Vary the ethoxyethyl chain length to study steric impacts on target binding .
    • Assays :
  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify pro-apoptotic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.